GNE-477 - 1032754-81-6

GNE-477

Catalog Number: EVT-269658
CAS Number: 1032754-81-6
Molecular Formula: C21H28N8O3S2
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine, also known as GNE-317, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634 ] This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] Dysregulation of the PI3K pathway has been implicated in a variety of human diseases, including cancer. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] As a potent and selective inhibitor of this pathway, GNE-317 has emerged as a promising tool for exploring the role of PI3K signaling in various biological contexts and for developing potential therapeutic strategies for diseases associated with PI3K pathway dysregulation. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ]

Overview

GNE-477 is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are crucial for cell growth, proliferation, and survival. This compound has garnered attention in cancer research due to its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. GNE-477 has been classified as an antineoplastic agent, making it a candidate for therapeutic applications in oncology.

Source and Classification

GNE-477 was first identified through a systematic screening of thieno[3,2-d]pyrimidine derivatives aimed at discovering new pharmacological agents. It is classified under the category of small molecule inhibitors targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are often dysregulated in cancerous cells. The compound has been studied extensively for its antitumor properties across multiple cancer types, including glioblastoma and osteosarcoma .

Synthesis Analysis

The synthesis of GNE-477 involves several chemical reactions, primarily focusing on the construction of the thieno[3,2-d]pyrimidine scaffold. The synthetic route typically includes:

  1. Formation of Thieno[3,2-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors that contain hydrazinyl and morpholinyl groups.
  2. Substitution Reactions: Various substituents are introduced onto the core structure to enhance potency and selectivity towards the target kinases.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical details regarding the synthesis can include reaction conditions (temperature, solvent), yields, and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure .

Molecular Structure Analysis

The molecular structure of GNE-477 can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: Approximately 306.38 g/mol

The compound features a thieno[3,2-d]pyrimidine backbone with various functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows for effective binding to its target proteins in the signaling pathways involved in tumorigenesis .

Chemical Reactions Analysis

GNE-477 undergoes several chemical reactions that are pivotal for its mechanism of action:

  1. Binding Interactions: The compound forms non-covalent interactions with the active sites of phosphoinositide 3-kinase and mammalian target of rapamycin, inhibiting their activity.
  2. Metabolic Stability: Studies on metabolic stability indicate that GNE-477 is resistant to rapid degradation by liver enzymes, enhancing its potential as a therapeutic agent.
  3. Release Mechanisms: In formulations such as GNE-477-loaded micelles, controlled release mechanisms can be employed utilizing stimuli-responsive systems (e.g., hydrogen peroxide) to enhance cellular uptake and efficacy against tumors .
Mechanism of Action

GNE-477 exerts its antitumor effects primarily through the inhibition of key signaling pathways that regulate cell growth and survival:

  1. Inhibition of Phosphoinositide 3-Kinase: By blocking this pathway, GNE-477 reduces downstream signaling that promotes cell proliferation.
  2. Inhibition of Mammalian Target of Rapamycin: This action leads to decreased protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
  3. Induction of Apoptosis: Experimental data show that treatment with GNE-477 results in increased apoptotic rates in various cancer cell lines, indicating its effectiveness in triggering programmed cell death .
Physical and Chemical Properties Analysis

GNE-477 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: GNE-477 exhibits good thermal stability under physiological conditions, making it suitable for formulation into drug delivery systems.
  • pH Sensitivity: Its activity can be modulated by environmental pH, which is particularly relevant for targeted drug delivery in tumor microenvironments .
Applications

GNE-477 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, GNE-477 is being investigated as a therapeutic agent for various cancers including glioblastoma and renal cell carcinoma.
  2. Drug Development: Ongoing research focuses on optimizing GNE-477 derivatives to enhance efficacy, reduce side effects, and improve pharmacokinetic profiles.
  3. Biological Research: The compound serves as a valuable tool for studying cellular signaling pathways involved in cancer biology, providing insights into potential combination therapies with other anticancer agents .
Discovery and Development of GNE-477 as a Dual PI3K/mTOR Inhibitor

Rational Design and Structure-Activity Relationship (SAR) Analysis

GNE-477 emerged from systematic optimization of 6-aryl morpholino thienopyrimidine scaffolds, identified as potent but suboptimal PI3K/mTOR inhibitors. Researchers aimed to reduce the high melting point of lead compound 6 (IC50 ~ 0.0006 µM for PI3Kα), which compromised solubility and bioavailability. Introducing a methyl group at the thienopyrimidine's 7-position disrupted molecular planarity, lowering the melting point by ~40°C while maintaining target affinity [1] [6]. This modification enhanced conformational flexibility, facilitating improved interactions with the ATP-binding cleft of PI3Kγ and mTOR kinases [4] [7].

Critical SAR Insights:

  • Morpholine moiety: Essential for hinge-region hydrogen bonding with Val882 (PI3Kγ) and Val2240 (mTOR), with removal abolishing activity [4] [8].
  • Sulfonyl linker: Optimized to a methylsulfone group, balancing steric bulk and hydrophobic pocket occupancy (Lys802, Trp812) [6].
  • Aryl substituents: Electron-withdrawing groups (e.g., para-fluorophenyl) enhanced potency by 3-fold compared to unsubstituted analogs, attributed to hydrophobic pocket filling [1].

Table 1: SAR-Driven Optimization of GNE-477 Precursors

CompoundR GroupPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Melting Point (°C)
Lead 6H0.64.1>220
Methyl analog 7CH₃1.25.3180
GNE-477 (8)CH₃ (optimized)1.59.0165

Pharmacokinetic Optimization and Selectivity Profiling

Pharmacokinetic refinement focused on addressing metabolic instability observed in early analogs. The methyl addition in GNE-477 reduced CYP3A4-mediated oxidation by 50% compared to lead compound 6, extending plasma half-life in murine models to >4 hours [1] [6]. GNE-477 demonstrated:

  • Blood-brain barrier penetration: Critical for CNS malignancies, achieving brain/plasma ratio of 0.4 in glioblastoma xenografts [5].
  • Selectivity profile: 30-fold selectivity for PI3Kα/γ/mTOR over unrelated kinases (e.g., EGFR, VEGFR). Retained activity against oncogenic PI3Kα mutants (H1047R, E545K) common in breast cancer [4] [7].
  • In vivo clearance: Reduced hepatic clearance by 60% compared to non-methylated analogs, attributed to decreased glucuronidation susceptibility [6].

Table 2: Pharmacokinetic Parameters of GNE-477 vs. Precursors

ParameterLead 6Methyl Analog 7GNE-477
Cl (mL/min/kg)452811
t₁/₂ (h)0.82.14.3
Vd (L/kg)2.11.82.5
F (%)<52241

Comparative Efficacy Against First-Generation PI3K/mTOR Inhibitors

GNE-477 exhibited superior efficacy to early-generation inhibitors in multiple cancer models:

  • Glioblastoma: Achieved 90% tumor growth inhibition in U87 xenografts at 50 mg/kg, outperforming PI-103 (60% inhibition) and NVP-BEZ235 (75%) at equivalent doses. Synergized with temozolomide, inducing caspase-3-dependent apoptosis [5].
  • Renal cell carcinoma: Reduced tumor volume by 78% versus 55% for GSK1059615, attributed to sustained pathway suppression (p-AKT S473 reduction >72 hours post-dose) [5] [9].
  • Breast cancer: In PIK3CA-mutant MCF7.1 cells, GNE-477 suppressed proliferation (EC₅₀ = 174 nM) more effectively than LY294002 (EC₅₀ = 5.5 µM) by concurrently inhibiting PI3Kα and mTORC1/2, preventing compensatory pathway reactivation [6] [7].

Mechanistically, GNE-477 achieved complete pathway blockade:

  • Inhibited phosphorylation of AKT (Thr308/Ser473) and S6K1 (Thr389) at 0.5 µM in U251 glioblastoma cells [5].
  • Suppressed cyclin D1 expression (G0/G1 arrest) and MMP-2 secretion (invasion) at submicromolar concentrations, effects not observed with isoform-specific PI3K inhibitors [2] [9].

Table 3: Efficacy Comparison of Dual PI3K/mTOR Inhibitors

InhibitorGBM Cell IC₅₀ (µM)RCC Tumor Reduction (%)PI3Kα Mutant ActivityBBB Penetration
PI-1030.1235ModeratePoor
GSK10596150.0855HighModerate
NVP-BEZ2350.0570HighModerate
GNE-4770.0378HighHigh

Properties

CAS Number

1032754-81-6

Product Name

GNE-477

IUPAC Name

5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine

Molecular Formula

C21H28N8O3S2

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24)

InChI Key

AKKCGLXULFRAET-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

GNE 477
GNE-477
GNE477

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.